Hexahydropyrazolo[1,2-a]pyrazole
Description
IUPAC Nomenclature and Systematic Identification
Hexahydropyrazolo[1,2-a]pyrazole is systematically identified by the International Union of Pure and Applied Chemistry nomenclature as 1,2,3,5,6,7-hexahydropyrazolo[1,2-a]pyrazole. The compound possesses the molecular formula C6H12N2 with a molecular weight of 112.17 grams per mole. The Chemical Abstracts Service registry number for this compound is 5397-67-1, providing a unique identifier for database searches and chemical procurement.
The systematic nomenclature reflects the complete saturation of the bicyclic pyrazole framework, where the prefix "hexahydro" indicates the addition of six hydrogen atoms to the parent pyrazolo[1,2-a]pyrazole structure. Alternative nomenclature systems recognize this compound as 1,5-diazabicyclo[3.3.0]octane, emphasizing its bicyclic nature with two nitrogen atoms positioned at the bridgehead locations. This alternative naming convention highlights the structural relationship to other diazabicyclic systems and facilitates comparative studies with related heterocyclic compounds.
Additional systematic identifiers include the International Chemical Identifier key JZRVLNUANYLZKW-UHFFFAOYSA-N and the simplified molecular-input line-entry system notation C1CN2CCCN2C1. These standardized identifiers ensure unambiguous chemical communication across different databases and computational platforms. The compound is also catalogued under various synonyms, including tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole, which reflects historical naming conventions that preceded current systematic nomenclature standards.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits significant conformational complexity due to its saturated bicyclic framework. Computational studies utilizing various density functional theory methods have revealed multiple stable conformational states for this compound. The bicyclic system adopts a non-planar configuration, with the two fused rings exhibiting distinct conformational preferences that influence the overall molecular shape.
Advanced computational investigations employing Hartree-Fock and density functional theory methodologies have demonstrated that the compound exists in multiple conformational states with relatively low energy barriers between them. The conformational analysis reveals that the most stable configurations involve envelope and half-chair conformations for the individual ring components, with the nitrogen atoms maintaining their bridgehead positions throughout conformational transitions.
The following table summarizes key geometric parameters derived from computational studies:
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 112.17 g/mol | Experimental |
| Exact Mass | 112.100048 Da | Computational |
| Molecular Formula | C6H12N2 | Experimental |
| Conformational States | Multiple | DFT B3LYP |
| Ring Flexibility | High | MD Simulation |
Molecular dynamics simulations have indicated that this compound exhibits considerable conformational flexibility, with rapid interconversion between different ring conformations at ambient temperature. This conformational mobility contributes to the compound's enhanced solubility characteristics and influences its reactivity patterns in chemical transformations.
The nitrogen atoms within the bicyclic framework adopt distinct hybridization states, with both nitrogen centers exhibiting pyramidal geometry characteristic of saturated nitrogen environments. The lone pair electrons on these nitrogen atoms are oriented to minimize steric interactions while maintaining optimal overlap for potential coordination chemistry applications.
Comparative Analysis with Related Bicyclic Pyrazole Derivatives
The structural characteristics of this compound can be effectively understood through comparative analysis with related bicyclic pyrazole derivatives. The compound's fully saturated nature distinguishes it significantly from partially saturated analogs such as 2,3-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, which retain aromatic character in portions of their ring systems.
Comparative studies with 1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione demonstrate fundamental differences in electronic structure and reactivity patterns. The dione derivative, with molecular formula C6H4N2O2 and molecular weight 136.11 grams per mole, exhibits planar geometry due to its conjugated system, contrasting sharply with the three-dimensional flexibility of the hexahydro analog.
Structural comparisons with tetramethyl-substituted analogs, such as 3,3,7,7-tetramethyl-1,5-diazabicyclo[3.3.0]octane, reveal the influence of alkyl substitution on conformational preferences. The tetramethyl derivative possesses molecular formula C10H20N2 with molecular weight 168.28 grams per mole, demonstrating how methyl substitution significantly increases molecular weight while maintaining the core bicyclic framework.
The following comparative table illustrates key structural differences among related compounds:
| Compound | Molecular Formula | Molecular Weight | Saturation Level | Planarity |
|---|---|---|---|---|
| This compound | C6H12N2 | 112.17 g/mol | Fully Saturated | Non-planar |
| Pyrazolo[1,2-a]pyrazole-1,7-dione | C6H4N2O2 | 136.11 g/mol | Aromatic | Planar |
| Tetramethyl-diazabicyclo[3.3.0]octane | C10H20N2 | 168.28 g/mol | Fully Saturated | Non-planar |
| 2,3-Dihydropyrazolo[1,2-a]pyrazole | Variable | Variable | Partially Saturated | Semi-planar |
Analysis of crystallographic data for related pyrazole systems reveals that this compound adopts significantly different packing arrangements compared to its aromatic counterparts. The absence of π-π stacking interactions in the fully saturated system results in distinct solid-state structures with altered intermolecular interactions dominated by van der Waals forces and potential hydrogen bonding involving the nitrogen lone pairs.
The conformational flexibility of this compound contrasts markedly with the rigid structures observed in aromatic pyrazole derivatives. This flexibility has been quantified through computational studies that demonstrate energy barriers for ring flipping and nitrogen inversion processes are significantly lower than those observed in partially aromatic systems. The enhanced conformational mobility contributes to the compound's distinct physical properties and influences its behavior in various chemical environments.
Properties
CAS No. |
5397-67-1 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1,2,3,5,6,7-hexahydropyrazolo[1,2-a]pyrazole |
InChI |
InChI=1S/C6H12N2/c1-3-7-5-2-6-8(7)4-1/h1-6H2 |
InChI Key |
JZRVLNUANYLZKW-UHFFFAOYSA-N |
SMILES |
C1CN2CCCN2C1 |
Canonical SMILES |
C1CN2CCCN2C1 |
Other CAS No. |
5397-67-1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Hexahydropyrazolo[1,2-a]pyrazole derivatives have been synthesized and studied for various therapeutic effects. The compound serves as a scaffold in the development of drugs targeting multiple diseases.
Anti-inflammatory Activity
Recent studies have demonstrated that this compound derivatives exhibit potent anti-inflammatory properties. For instance, compounds derived from this scaffold have shown significant inhibition of cyclooxygenase-2 (COX-2) enzymes, which are crucial in the inflammatory process.
| Compound | COX-2 Inhibition (IC50 μM) | Selectivity Index |
|---|---|---|
| 119a | 0.02 | 462.91 |
| 119b | 0.04 | 334.25 |
These values indicate that these compounds outperform traditional anti-inflammatory drugs like celecoxib in terms of selectivity and potency .
Antitumor Activity
This compound derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. A notable example is compound 171, which has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.604 | ROS induction |
| HCT116 | 0.665 | Cell cycle arrest |
These findings suggest that this compound can be a valuable lead compound in developing new anticancer therapies .
Agrochemical Applications
The versatility of this compound extends to agrochemicals, where it has been investigated for its potential as a pesticide or herbicide.
Antimicrobial Properties
Research indicates that derivatives of this compound possess significant antimicrobial activity against various pathogens. For example:
| Pathogen | Activity (Zone of Inhibition mm) |
|---|---|
| E. coli | 18 |
| S. aureus | 20 |
| Fungi (Candida) | 15 |
These results highlight the potential for these compounds to be developed into effective antimicrobial agents for agricultural use .
Case Studies
Several case studies have highlighted the effectiveness of this compound derivatives in real-world applications:
Case Study: Anti-inflammatory Drug Development
A recent study synthesized a series of this compound derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The most potent compounds exhibited significant reductions in edema compared to control groups, suggesting their potential as new anti-inflammatory agents.
Case Study: Cancer Treatment
In vitro studies on this compound derivatives demonstrated their ability to inhibit tumor growth in xenograft models. Compound 171 was particularly noted for its efficacy in reducing tumor size and promoting apoptosis through ROS-mediated pathways.
Comparison with Similar Compounds
Chemical and Structural Properties
The table below highlights key differences in structural features and reactivity among hexahydropyrazolo[1,2-a]pyrazole and related bicyclic heterocycles:
Key Insights :
- Partial saturation in this compound improves solubility compared to fully aromatic analogs like pyrido[1,2-a]pyrimidinone .
Key Insights :
Key Insights :
- This compound offers greater functionalization versatility than rigid analogs like pyrido[1,2-a]pyrimidinone .
- Replacement of pyrazole rings with isoxazoles or triazoles is feasible in some contexts without loss of activity, suggesting structural flexibility in drug design .
Preparation Methods
Azomethine Imine Cycloadditions
The 1,3-dipolar cycloaddition of azomethine imines with dipolarophiles remains a cornerstone for constructing hexahydropyrazolo[1,2-a]pyrazole cores. Optically active derivatives are achievable using enantiopure dipolarophiles or chiral auxiliaries. For instance, di-(–)-menthyl dicarboxylates facilitate stereoselective cycloadditions with aryl-substituted azomethine imines, yielding diastereomeric ratios up to 56:44 (Scheme 1). The reaction typically proceeds in dichloromethane at room temperature, achieving 85% yield with high regioselectivity. Notably, racemic dipoles 3 react with achiral dipolarophiles to form racemic cycloadducts, while enantiopure variants enable asymmetric synthesis.
Role of Solvent and Temperature
Polar aprotic solvents like dimethylformamide enhance reaction rates by stabilizing dipole intermediates. Elevated temperatures (50–80°C) improve conversion but may compromise stereoselectivity. For example, cycloadditions conducted at 75°C in toluene yield 78% product but require chromatographic separation to isolate enantiomers.
Copper-Catalyzed Heterogeneous Synthesis
Silica Gel-Bound Cu(II)–Enaminone Complexes
Immobilized copper catalysts offer recyclability and mild reaction conditions. Silica gel-bound Cu(II)–enaminone complexes (5a–g ) catalyze the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles at 20–110°C, achieving yields up to 90%. The enaminone precursors (2a–g ) are prepared via treatment of active methylene compounds (1a–g ) with dimethylformamide dimethylacetal (DMFDMA), followed by immobilization on 3-aminopropyl silica gel (3 ) and complexation with Cu(OAc)₂·H₂O. This method avoids stoichiometric reducing agents, aligning with "click" chemistry principles.
Homogeneous Copper Catalysts
Homogeneous Cu(I) and Cu(II) salts enable azide-alkyne cycloadditions (CuAAC) and their azomethine imine analogues (CuAIAC). Cu(II) catalysts eliminate the need for sodium ascorbate, simplifying workup. Reactions in methanol at 80°C achieve 92% yield using phenanthroline ligands, though ligand-free systems show reduced efficiency (57%).
Vilsmeier Reagent-Mediated Halogenation
Hydrazone Activation and Halogen Exchange
The Vilsmeier reagent (POCl₃/DMF) facilitates halogenation of hydrazones (II ) to yield chloro- or fluoro-substituted pyrazoles. Key steps include:
- Hydrazone Addition : Slow addition of hydrazone to Vilsmeier reagent at 5–10°C over 4 hours.
- Halogen Exchange : Substitution of Cl with F using KF in DMF at 120°C, achieving 70–85% yield.
- Oxidation : Subsequent oxidation with KMnO₄ converts aldehydes to carboxylic acids (VI ), crucial for pharmaceutical intermediates.
Acidic Conditions and Optimization
Reactions performed under nitrogen with 0.2 equivalents of acetic acid enhance protonation of the ketone precursor (VII ), driving equilibria toward hydrazone formation. Yields improve from 45% to 82% when increasing temperature from 20°C to 75°C.
Photochemical C–N Bond Cleavage
Visible-Light-Driven Homolysis
Irradiation of pyrazolo[1,2-a]pyrazoles (1 ) with visible light (450 nm) induces homolytic C–N bond cleavage, yielding N1-substituted pyrazoles. Bromomalonate additives enable chemoselective heterolytic cleavage, forming malonyl radicals detected via HRMS. Stern–Volmer analyses confirm excited-state interactions between substrates and bromomalonate, with quantum yields reaching 0.65.
Solvent and Radical Scavengers
Acetonitrile outperforms DMF due to superior light penetration, achieving 88% conversion. Radical scavengers like TEMPO suppress side reactions, isolating malonate adducts (4o′ ) in 76% yield.
Multi-Component Reaction Approaches
Pyranopyrazole Synthesis
MMT K10 clay catalyzes one-pot reactions between aldehydes, malononitrile, and hydrazines to form bispyranopyrazoles (86 ) in 80–92% yield. The catalyst is recyclable for five cycles without activity loss, emphasizing sustainability.
N-Fused Derivatives
Ethanol reflux with 4-toluenesulfonic acid enables three-component coupling of amines, diketones, and hydrazines, yielding N-fused pyrazolo[1,2-a]pyrazoles (91 ) in 70–85% yield.
Comparative Analysis of Methodologies
| Method | Conditions | Catalyst | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | RT, DCM | None | 85 | High stereoselectivity | Moderate |
| Cu(II)–Enaminone | 80°C, MeOH | Silica-Cu(II) | 90 | Regioselective | High |
| Vilsmeier Halogenation | 75°C, DMF | POCl₃ | 82 | Chemoselective | Industrial |
| Photochemical | 450 nm, CH₃CN | None | 88 | Radical-mediated | Lab-scale |
| Multi-Component | Reflux, EtOH | MMT K10 | 92 | Broad scope | High |
Q & A
Basic Synthesis and Reaction Optimization
Q: What are the standard protocols for synthesizing hexahydropyrazolo[1,2-a]pyrazole derivatives, and how can reaction conditions be optimized? A: A common method involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under reflux conditions. For example, reacting hydrazine hydrate (or phenylhydrazine) with diketones in 1,4-dioxane/DMF at elevated temperatures yields pyrazole-fused systems . Optimization includes:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Catalyst screening: Transition metals (e.g., Cu) or acid/base catalysts improve regioselectivity .
- Temperature control: Reflux (80–120°C) balances kinetics and thermal stability of intermediates .
Validation: Monitor reaction progress via TLC or HPLC, and characterize products using H/C NMR .
Structural Elucidation and Crystallography
Q: How can the stereochemistry and crystal packing of this compound derivatives be resolved? A: X-ray crystallography is the gold standard. For example, 10-phenylhexahydro-1H-cyclohepta[c]pyrazolo[1,2-a]pyrazole-3,9-dione was characterized using single-crystal X-ray diffraction, revealing chair conformations and hydrogen-bonding networks critical for stability . Methodological steps:
- Grow high-quality crystals via slow evaporation in solvents like ethanol/water mixtures.
- Collect diffraction data (e.g., Mo-Kα radiation, 100K) and refine using software like SHELX .
- Compare experimental bond angles/distances with DFT-calculated values to validate stereochemistry .
Advanced Functionalization Strategies
Q: What strategies enable regioselective functionalization at position 7 of pyrazolo[1,2-a]pyrazines? A: Position 7 can be modified via:
- Nucleophilic substitution: Use alkyl halides or aryl boronic acids under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Electrophilic aromatic substitution: Introduce electron-withdrawing groups (NO, COOR) using HNO/HSO or acyl chlorides .
Key considerations: - Protect reactive sites (e.g., NH groups) with Boc or Fmoc before functionalization .
- Monitor regioselectivity via N NMR or HRMS to confirm substitution patterns .
Bioactivity Evaluation and Mechanism
Q: How can the antibacterial activity of this compound derivatives be systematically assessed? A: Follow these steps:
- Purification: Isolate compounds using HPLC (C18 column, acetonitrile/water gradient) .
- Antibacterial assays: Perform broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains .
- Mechanistic studies: Use molecular docking (AutoDock Vina) to predict binding to bacterial targets (e.g., DNA gyrase) and validate via fluorescence quenching assays .
Resolving Data Contradictions in Spectral Analysis
Q: How should researchers address discrepancies between experimental and theoretical spectral data (e.g., NMR, GC-MS)? A:
- NMR conflicts: Reassign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, axial/equatorial protons in hexahydropyrazolo systems may show unexpected splitting .
- GC-MS anomalies: Compare fragmentation patterns with NIST database entries. Adjust ionization parameters (e.g., electron energy) to minimize in-source decay .
- Statistical validation: Apply multivariate analysis (PCA or PLS) to identify outliers in datasets .
Synthetic Challenges in Scale-Up
Q: What are the key challenges in scaling up this compound synthesis, and how can they be mitigated? A:
- Byproduct formation: Optimize stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to diketone) to minimize dimerization .
- Purification bottlenecks: Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for large batches .
- Thermal sensitivity: Use flow chemistry (microreactors) to control exothermic reactions and improve yield .
Computational Modeling for Property Prediction
Q: How can computational tools predict the physicochemical and biological properties of novel hexahydropyrazolo derivatives? A:
- DFT calculations: Optimize geometries (B3LYP/6-31G*) to predict dipole moments, HOMO/LUMO gaps, and redox potentials .
- ADMET profiling: Use SwissADME or pkCSM to estimate solubility, bioavailability, and toxicity .
- Molecular dynamics (MD): Simulate membrane permeation (e.g., POPC bilayers) to assess blood-brain barrier penetration .
Tables for Key Data
Table 1: Common Synthetic Routes and Yields
| Precursor | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diketone + Hydrazine | Reflux (DMF, 3 h) | 65–78 | |
| Vinyl Azide + Alkynes | Cu catalysis, RT, 12 h | 82 | |
| Cyclocondensation | Microwave (120°C, 20 min) | 90 |
Table 2: Spectral Data for Structural Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
